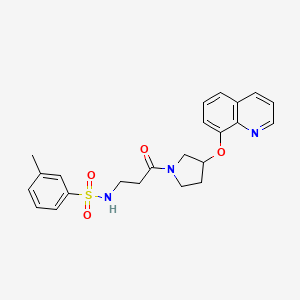
3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that quinoline derivatives are utilized in various areas of medicine . They are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
生物活性
3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a quinoline moiety, a pyrrolidine ring, and a sulfonamide group. The molecular formula is C21H24N3O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline component can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The pyrrolidine ring enhances binding affinity to specific enzymes or receptors, potentially leading to inhibition or modulation of their activity.
- Hydrophobic Interactions : The benzenesulfonamide group may facilitate interactions with hydrophobic pockets in target proteins, enhancing overall bioactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxicity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 15.4 | |
| Compound B | HeLa (cervical) | 12.8 | |
| Compound C | MCF-7 (breast) | 10.5 |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Research indicates that related compounds have demonstrated efficacy against a range of bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results highlight the potential of this compound as an antimicrobial agent.
Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may also possess neuroprotective properties. They are being investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects on FaDu cells showed that the compound induced apoptosis through the activation of caspase pathways, providing insights into its mechanism of action against cancer cells.
- Animal Models : In vivo studies using murine models demonstrated significant tumor reduction when treated with similar quinoline-based compounds, suggesting potential therapeutic applications in oncology.
属性
IUPAC Name |
3-methyl-N-[3-oxo-3-(3-quinolin-8-yloxypyrrolidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-17-5-2-8-20(15-17)31(28,29)25-13-10-22(27)26-14-11-19(16-26)30-21-9-3-6-18-7-4-12-24-23(18)21/h2-9,12,15,19,25H,10-11,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGHJQDFWSMBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














